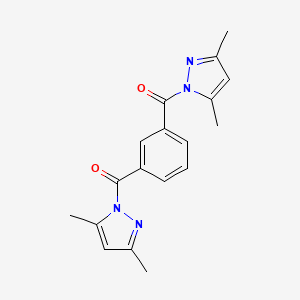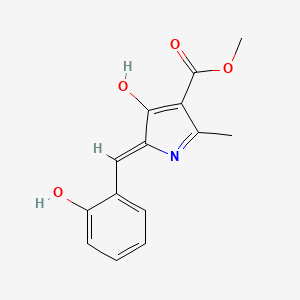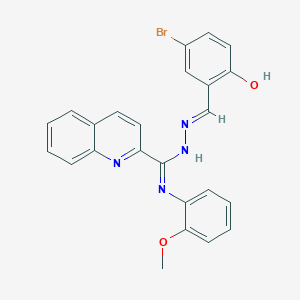
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole), also known as PDC, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. PDC is a versatile molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to have anti-inflammatory and antioxidant properties. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has also been studied for its potential applications in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its versatility. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods and can be modified to produce derivatives with different properties. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is relatively easy to handle and can be stored for extended periods of time without degradation. However, one limitation of using 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for research on 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole). One area of interest is the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) and its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole)-based sensors for detecting biomolecules and the use of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) in the synthesis of novel materials.
合成方法
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) can be synthesized using various methods, including the reaction of 1,3-diketones with hydrazine derivatives, the reaction of β-diketones with phenylhydrazine, and the reaction of 1,3-diketones with phenylhydrazine. The most common method for synthesizing 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) involves the reaction of 1,3-diketones with hydrazine derivatives, which results in the formation of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) as a yellow crystalline solid.
科学研究应用
1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) is in the field of cancer research. 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1,1'-(1,3-phenylenedicarbonyl)bis(3,5-dimethyl-1H-pyrazole) has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
[3-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-8-13(3)21(19-11)17(23)15-6-5-7-16(10-15)18(24)22-14(4)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFCBYLYNWRGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=CC=C2)C(=O)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzene-1,3-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)

![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)

![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)